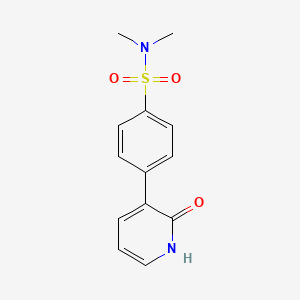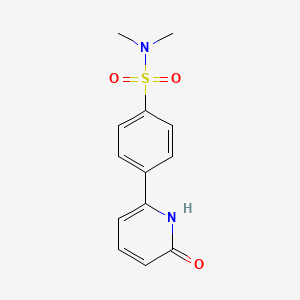
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (5-DMPH-3-HP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a derivative of the pyridine group and has a unique structure that makes it highly reactive and versatile.
Wissenschaftliche Forschungsanwendungen
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been found to have a variety of applications in scientific research. It has been used as a reagent in organic synthesis reactions, and as a catalyst in the formation of polymers. Additionally, it has been used as an inhibitor of enzymes involved in the metabolism of drugs, and as a ligand in the study of protein-ligand interactions. It has also been used as a fluorescent probe in the study of protein structure and function.
Wirkmechanismus
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. It is believed to interact with various enzymes and proteins, and this interaction leads to changes in the activity of these proteins. It is also believed to interact with cellular membranes and other cellular components, which could lead to changes in the activity of these components.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% are still being studied. However, it has been found to be an inhibitor of enzymes involved in the metabolism of drugs, and it has been found to interact with cellular components such as proteins and membranes. Additionally, it has been found to induce apoptosis in cancer cells, and it has been found to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in high purity. Additionally, it is highly reactive and versatile, making it suitable for a wide range of applications. However, there are some limitations to its use. It is not very soluble in aqueous solutions, and it is not very stable in the presence of oxygen.
Zukünftige Richtungen
The potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research is needed to explore its potential applications in drug development, as an inhibitor of enzymes involved in drug metabolism, or as a fluorescent probe in the study of protein structure and function. Additionally, further research is needed to explore its potential applications in the field of nanotechnology, as a catalyst in the synthesis of polymers, or as a reagent in organic synthesis reactions. Finally, further research is needed to explore its potential applications in the field of medicine, as an anti-inflammatory agent, or as an inducer of apoptosis in cancer cells.
Synthesemethoden
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is a multi-step process that involves the use of a variety of reagents and catalysts. First, the starting material, 4-N,N-dimethylsulfamoylphenylhydrazine, is reacted with an excess of hydrochloric acid in a solvent such as acetic acid. This reaction produces the desired product, 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%, in high yields. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by extraction with an organic solvent. The purified product is then dried and recrystallized from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-5-3-10(4-6-13)11-7-12(16)9-14-8-11/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTSCRWTTILOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














